3-Iodophenyl 4-methylbenzene-1-sulfonate
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Overview
Description
3-Iodophenyl 4-methylbenzene-1-sulfonate is an organic compound characterized by its iodine and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodophenyl 4-methylbenzene-1-sulfonate typically involves the iodination of phenol derivatives followed by sulfonation. The reaction conditions include the use of iodine and sulfuric acid under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that require precise control of reagents and conditions to achieve high yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodophenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of iodophenols and iodobenzoic acids.
Reduction: Production of iodophenylmethanol derivatives.
Substitution: Generation of various substituted phenyl sulfonates.
Scientific Research Applications
3-Iodophenyl 4-methylbenzene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Iodophenyl 4-methylbenzene-1-sulfonate is compared to other similar compounds, such as 3-aminophenyl 4-methylbenzene-1-sulfonate and 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
3-Aminophenyl 4-methylbenzene-1-sulfonate
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
This comprehensive overview provides a detailed understanding of 3-Iodophenyl 4-methylbenzene-1-sulfonate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-iodophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAYPEVBROISHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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